N-(4-fluorophenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Overview
Description
N-(4-fluorophenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a fluorophenyl group, a dioxo group, and a tetrahydroquinazoline core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is often introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.
Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and quinazoline rings, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The fluorophenyl group can participate in various substitution reactions, such as halogen exchange or nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used for nucleophilic substitutions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinazoline-2,4-dione derivatives, while reduction can produce tetrahydroquinazoline alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(4-fluorophenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound has shown potential in binding to specific proteins and enzymes, making it a candidate for drug development. Its interactions with biological targets can be studied to understand its effects on cellular processes.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. Its ability to interact with specific molecular targets makes it a promising candidate for drug discovery.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics provided by the quinazoline core and fluorophenyl group.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group enhances its binding affinity, while the quinazoline core can interact with various biological pathways. This compound may inhibit or activate specific enzymes, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- N-(4-chlorophenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- N-(4-bromophenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Uniqueness
N-(4-fluorophenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is unique due to the presence of the fluorophenyl group, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s stability, binding affinity, and overall biological activity, making it a valuable compound for further research and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-(4-fluorophenyl)-2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FN3O3/c22-14-7-9-15(10-8-14)23-19(26)13-6-11-17-18(12-13)24-21(28)25(20(17)27)16-4-2-1-3-5-16/h1-12H,(H,23,26)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRXRRZDXHCCBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NC4=CC=C(C=C4)F)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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